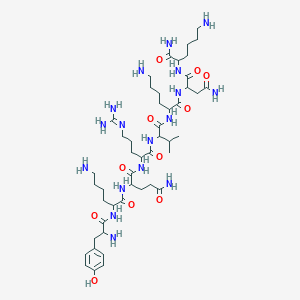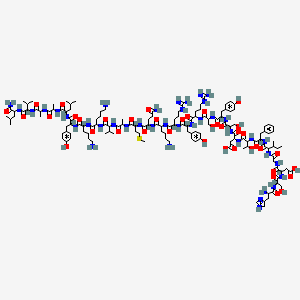
211426-18-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment. It is a 20-residue peptide and a major pathogenic epitope.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves peptide synthesis techniques. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Interphotoreceptor Retinoid Binding Protein Fragment primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Peptide Bond Cleavage: Trifluoroacetic acid (TFA) is used for deprotection and cleavage of the peptide from the solid support during synthesis.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, Interphotoreceptor Retinoid Binding Protein Fragment. Impurities and by-products are typically removed during the purification process .
Scientific Research Applications
Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing experimental autoimmune uveitis, providing insights into autoimmune diseases and potential therapeutic targets.
Medicine: Explored for its potential in developing treatments for uveitis and other retinal diseases.
Industry: Utilized in the production of research-grade peptides and as a reference standard in analytical techniques
Mechanism of Action
The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its interaction with the immune system. It acts as a pathogenic epitope, triggering an immune response that leads to inflammation in the retina. This immune response is mediated by the activation of T-cells, which recognize the peptide and initiate an inflammatory cascade. The molecular targets include retinal cells and immune cells involved in the autoimmune response .
Comparison with Similar Compounds
Similar Compounds
Interphotoreceptor Retinoid Binding Protein (IRBP): The parent protein from which the fragment is derived.
Other Peptide Fragments: Similar peptides used in autoimmune disease research.
Uniqueness
Interphotoreceptor Retinoid Binding Protein Fragment is unique due to its specific sequence and its ability to induce experimental autoimmune uveitis. This makes it a valuable tool for studying autoimmune responses in the retina and developing potential therapeutic interventions .
Properties
CAS No. |
211426-18-5 |
|---|---|
Molecular Formula |
C₁₀₃H₁₅₇N₂₅O₂₉ |
Molecular Weight |
2209.50 |
sequence |
One Letter Code: SGIPYIISYLHPGNTILHVD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


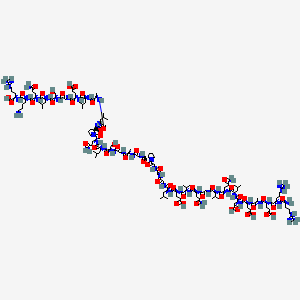
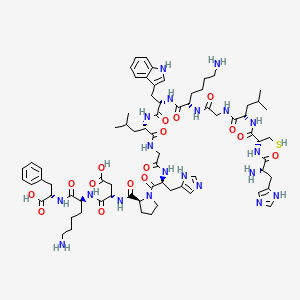
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
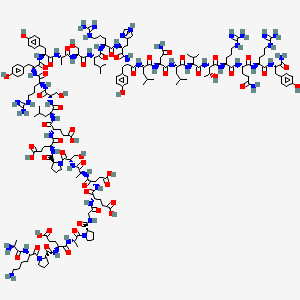
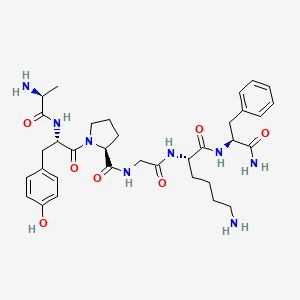
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)
